Comparative Thermal Stability: Pentalene vs. Azulene and Heptalene
Pentalene exhibits extreme thermal instability, dimerizing even at -100 °C, which directly contrasts with the behavior of its closest structural analogs [1]. Azulene, a 10π-electron aromatic system, is a stable blue crystalline solid at room temperature [2]. Heptalene, a 12π-electron system, is also extremely reactive, though it has been successfully isolated, unlike the parent pentalene which defied isolation for decades [3].
| Evidence Dimension | Thermal Stability / Dimerization Onset |
|---|---|
| Target Compound Data | Dimerizes at -100 °C |
| Comparator Or Baseline | Azulene: Stable at room temperature. Heptalene: Isolated but extremely reactive. |
| Quantified Difference | Qualitative difference in stability |
| Conditions | Standard laboratory conditions |
Why This Matters
Procurement for studies on intrinsic antiaromaticity or as a reactive intermediate necessitates handling protocols vastly different from stable aromatic analogs, dictating specialized storage and use.
- [1] Pentalene. chemeurope.com. Data indicates dimerization occurs even at temperatures as low as -100 °C. View Source
- [2] Library Guides: Organic Chemistry Text Book (CHEM 3401 and 3402): 17.1.4 Antiaromaticity. Describes azulene as a stable blue crystalline solid. View Source
- [3] Kaiser, R. TUprints. States that pentalene withstood attempts at synthesis that have extended over decades, unlike azulene and heptalene. View Source
